

Chemical and Pharmacological Profile of Gisadenafil Besylate

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Compound Focus: Gisadenafil Besylate

CAS No.: 334827-98-4

Cat. No.: S004610

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The table below summarizes the key available data on **Gisadenafil besylate**:

Property	Description
Chemical Name	Gisadenafil besylate (UK-369,003-26) [1] [2]
Molecular Formula	$C_{29}H_{39}N_7O_8S_2$ [1]
Molecular Weight	677.79 g/mol [1]
CAS Registry Number	334827-98-4 (besylate salt) [1] [2]
Target & Activity	Potent and selective Phosphodiesterase 5 (PDE5) inhibitor [1] [2]. IC_{50} for PDE5A = 3.6 nM [1].
Primary Indication (Under Investigation)	Treatment of erectile dysfunction and lower urinary tract symptoms associated with benign prostatic hyperplasia (BPH) [2].
Development Status	Development for these indications was discontinued [2].
Key Preclinical Finding	Demonstrated potential for oral bioavailability and dose-proportional pharmacokinetics [2].

Experimental Protocol for Pharmacokinetic Studies

While a specific clinical protocol for Gisadenafil is not available, the following methodology, adapted from a foundational pharmacokinetic study of sildenafil, outlines a standard approach for evaluating dose-proportionality in humans [3].

1. Study Design

- **Type:** Randomized, open-label, multiple-dose, crossover study.
- **Subjects:** Healthy male volunteers (e.g., aged 18-45 years). Participants should be screened for health status and excluded for conditions or concomitant medications that could interfere with drug metabolism.
- **Doses:** Administration of multiple single oral doses (e.g., 25 mg, 50 mg, 100 mg, 200 mg). The doses should be administered as film-coated tablets.
- **Randomization:** Subjects are randomized to a specific sequence of dosing, with each dose separated by a washout period of at least 7 days to prevent carryover effects.

2. Drug Administration and Sampling

- **Procedure:** After an overnight fast, subjects receive the assigned dose with 240 mL of water. Standardized meals are provided at scheduled times post-dose (e.g., 4 and 10 hours) [3].
- **Blood Collection:** Serial blood samples (e.g., 3 mL drawn into heparinized tubes) are collected at predetermined time points: pre-dose (0 h) and at 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose.
- **Sample Processing:** Plasma is separated by centrifugation and stored frozen at -20°C or -80°C until analysis.

3. Bioanalytical Method

- **Technique:** High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS).
- **Procedure:** Plasma samples are mixed with an internal standard and extracted using a solid-phase or liquid-liquid extraction technique. The extracted samples are injected into the HPLC-MS/MS system for separation and quantification.
- **Validation:** The method must be validated for specificity, sensitivity, linearity, accuracy, and precision according to regulatory guidelines (e.g., FDA/EMA). The lower limit of quantification (LLOQ) for Gisadenafil and its major metabolite(s) should be established.

4. Pharmacokinetic and Statistical Analysis

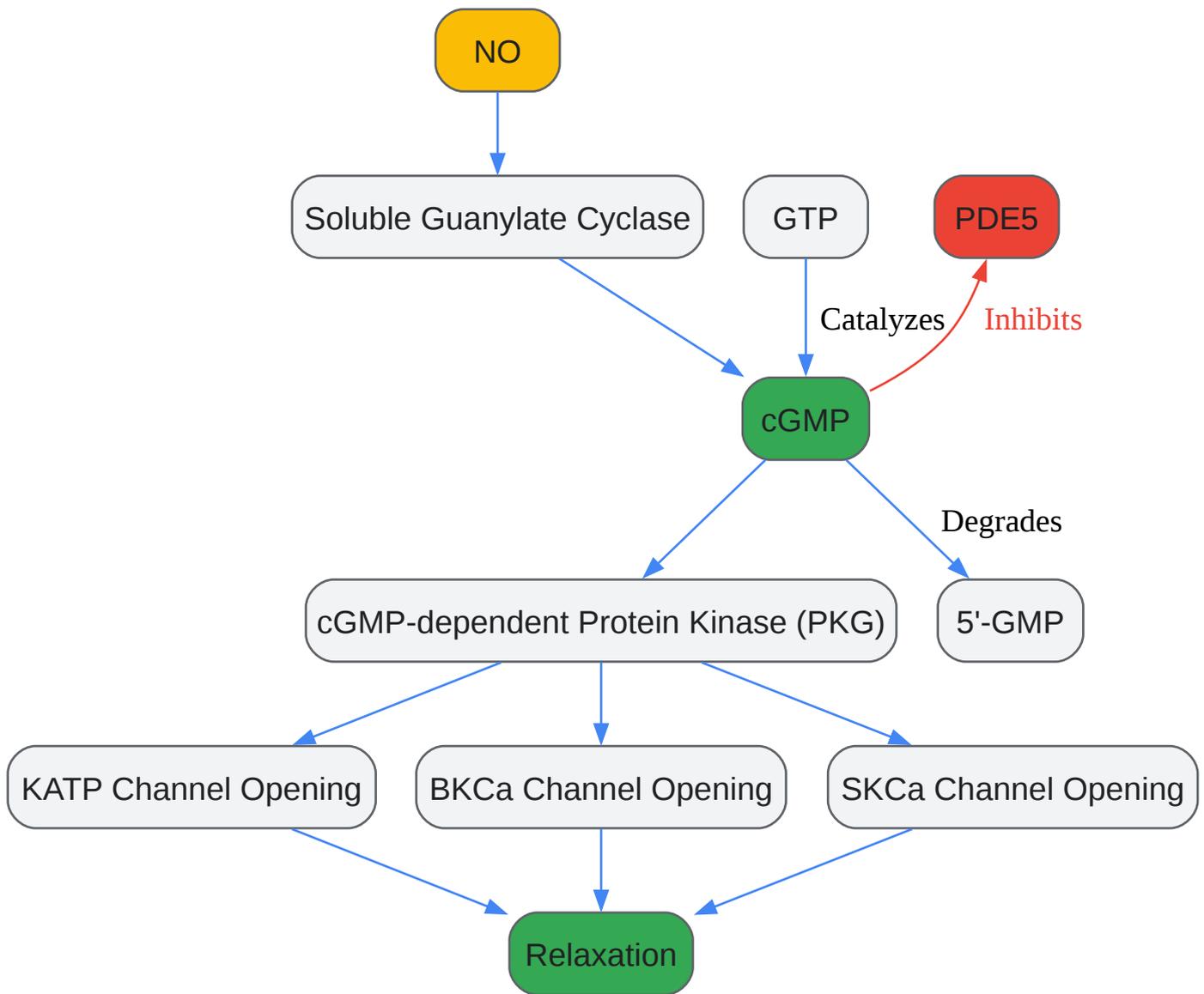
- **PK Parameters:** Non-compartmental analysis is performed on the plasma concentration-time data for each subject and dose to calculate key parameters, including:
 - **C_{max}**: Maximum observed plasma concentration.
 - **T_{max}**: Time to reach C_{max}.
 - **AUC_{0-t}**: Area under the plasma concentration-time curve from zero to the last measurable time point.
 - **AUC_{0-∞}**: Area under the curve extrapolated to infinity.
 - **t_{1/2}**: Terminal elimination half-life.
- **Dose Proportionality Assessment:** A power model is regressed on the parameters C_{max} and AUC against dose. Dose proportionality is concluded if the 90% confidence interval for the slope (β) of the regression line falls within a pre-specified range (e.g., 0.95 to 1.05) [3].

Signaling Pathway and Experimental Workflow

The following diagrams, generated using Graphviz DOT language, illustrate the proposed mechanism of Gisadenafil and the workflow for its pharmacokinetic assessment.

Diagram 1: Mechanism of Gisadenafil in Smooth Muscle Relaxation

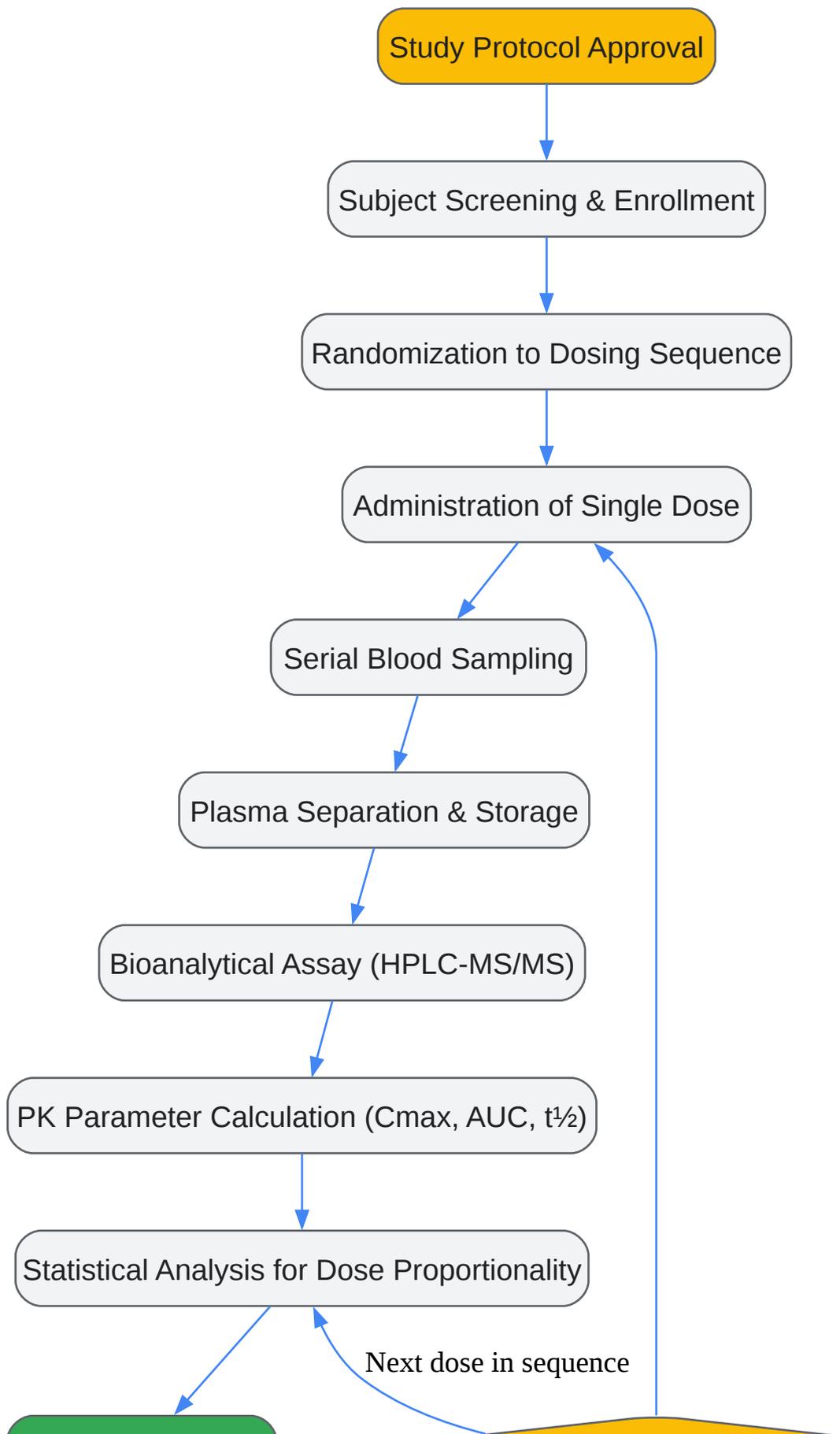
This diagram illustrates the proposed signaling pathways involved in PDE5 inhibitor-induced relaxation of smooth muscle, relevant to its application in urological symptoms [4].



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Diagram 2: Pharmacokinetic Study Workflow

This flowchart outlines the key stages of a clinical study to assess the dose-proportional pharmacokinetics of a drug like Gisadenafil.



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